



Continuous Fluorescent Assay for SIRT2 Activity: Application Notes and Protocols

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Compound of Interest					
Compound Name:	SIRT2-IN-11				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, metabolic control, and neuroprotection.[1][2] Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
[3][4] Consequently, the development of specific modulators of SIRT2 activity is a significant focus in drug discovery. Continuous fluorescent assays provide a sensitive and high-throughput method for identifying and characterizing SIRT2 inhibitors and activators.[5][6]

These application notes provide a detailed overview and protocol for a continuous fluorescent assay to measure SIRT2 activity. The assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT2, followed by the enzymatic development of a fluorescent signal.

Principle of the Assay

The continuous fluorescent SIRT2 assay is typically a two-step enzymatic reaction. In the first step, SIRT2 deacetylates an acetylated peptide substrate that contains a fluorophore and a quencher. The deacetylated product is then susceptible to a developing enzyme in the second step, which cleaves the peptide, leading to the release of the fluorophore from the quencher and a subsequent increase in fluorescence intensity. The rate of the fluorescence increase is



directly proportional to the SIRT2 activity. This method allows for continuous monitoring of the reaction, making it suitable for kinetic studies and high-throughput screening.[6]

Data Presentation

Table 1: Kinetic Parameters of Various SIRT2 Substrates

Substrate	Peptide Sequence	Km (µM)	kcat (s ⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Ac-H3(K9)	TARK(Ac)ST GGKAP	100 ± 20	0.041 ± 0.002	410	[7][8]
Ac-H3(K14)	GGK(Ac)APR KQLA	130 ± 20	0.053 ± 0.002	408	[7][8]
Ac-H4(K5)	SGRGK(Ac) GGKGL	140 ± 20	0.040 ± 0.001	286	[7][8]
Ac-H4(K8)	GKGGK(Ac) GLGKG	110 ± 10	0.048 ± 0.001	436	[7][8]
Ac-H4(K16)	GAKRHRK(A c)VLR	39 ± 3	0.063 ± 0.001	1615	[7][8]
α-Tubulin (Ac-K40)	TGSQQYK(A c)QPD	9.0 ± 2.4	0.091 ± 0.005	10111	[7]

Table 2: IC50 Values of Known SIRT2 Inhibitors



Inhibitor	IC50 (μM)	Assay Conditions	Reference
Nicotinamide	27 ± 4	Homogeneous fluorescence-based assay	[9]
AGK2	3.5	In vitro deacetylation assay	[10]
SirReal2	~0.2 - 1	Varies by substrate	[5]
Suramin	95	Continuous fluorogenic deacylase assay	[11]
Ro 31-8220	0.8	Fluorescent deacetylation assay	[10]
Compound C	47.9	FRET-based defatty- acylase assay	[12]
Ascorbyl palmitate	~8 - 23	Varies by substrate	[11]
1-Aminoanthracene	21	Demyristoylase activity assay	[11]
Compound 64	0.048	Non-competitive inhibition assay	[10]
PRO-SIRT2 (3A)	3.5 ± 0.6	HPLC-based biochemical assay	[13]
Trichostatin A (TSA)	>50	HPLC-based biochemical assay	[13]

Experimental Protocols Materials and Reagents

- Recombinant Human SIRT2 Enzyme
- SIRT2 Fluorogenic Substrate (e.g., based on p53 or α-tubulin sequence)



- NAD+ (Nicotinamide Adenine Dinucleotide)
- SIRT2 Assay Buffer
- Developer Solution
- Stop Solution (optional, for endpoint assays)
- Known SIRT2 Inhibitor (e.g., Nicotinamide, for control)
- 96-well or 384-well black microplates
- Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/465 nm or 490/520 nm, depending on the substrate)[14][15]

Assay Protocol (adapted from commercially available kits[6][14][16])

- Reagent Preparation:
 - Prepare SIRT2 Assay Buffer (1X) by diluting the concentrated stock with pure water.
 - Thaw the recombinant SIRT2 enzyme on ice and dilute to the desired concentration in 1X
 Assay Buffer. Keep on ice.
 - Prepare the SIRT2 substrate solution by diluting the stock in 1X Assay Buffer.
 - Prepare the NAD+ solution by diluting the stock in 1X Assay Buffer.
 - Prepare the Developer solution according to the manufacturer's instructions.
- Plate Setup:
 - Add reagents to the wells of a black microplate in the following order:
 - Blank (No Enzyme): 25 μL of 1X Assay Buffer.
 - Positive Control (No Inhibitor): 25 μL of diluted SIRT2 enzyme.



- Inhibitor Control: 25 μL of diluted SIRT2 enzyme.
- Test Compound: 25 μL of diluted SIRT2 enzyme.
- Add 10 μL of the known inhibitor to the "Inhibitor Control" wells.
- Add 10 μL of the test compounds to the respective wells.
- Add 10 μL of 1X Assay Buffer to the "Blank" and "Positive Control" wells.
- \circ Initiate the reaction by adding 15 μ L of a pre-mixed solution of SIRT2 substrate and NAD+ to all wells.
- Incubation:
 - Cover the plate and incubate at 37°C for 45-60 minutes, protected from light.
- · Development:
 - Add 50 μL of the Developer solution to each well.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Fluorescence Measurement:
 - Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths. The signal is typically stable for at least 30 minutes.[14]

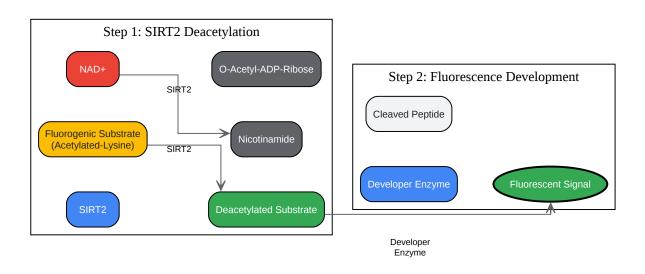
Data Analysis

- Background Subtraction: Subtract the average fluorescence of the "Blank" wells from the fluorescence of all other wells.
- Percentage of Inhibition Calculation:
 - % Inhibition = [1 (Fluorescence of Test Compound / Fluorescence of Positive Control)] x
 100
- IC50 Determination:



- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations SIRT2 Deacetylation and Assay Principle

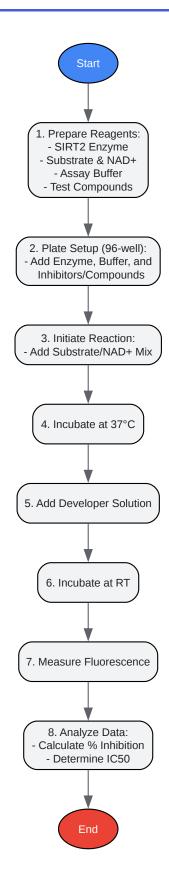


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Caption: Principle of the two-step continuous fluorescent SIRT2 assay.

Experimental Workflow for SIRT2 Inhibitor Screening



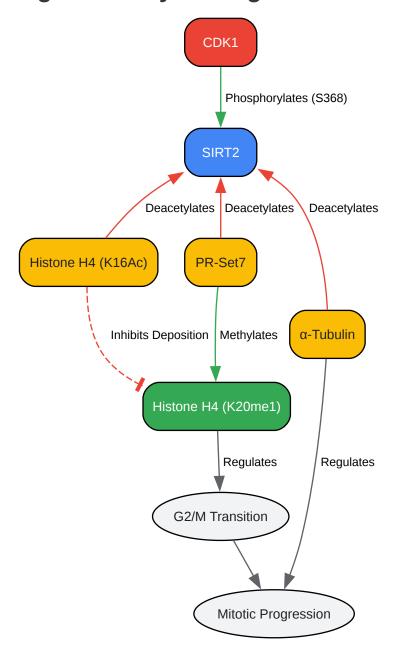


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Caption: Workflow for screening SIRT2 inhibitors.



SIRT2 Signaling in Cell Cycle Regulation

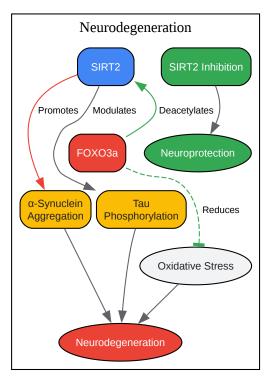


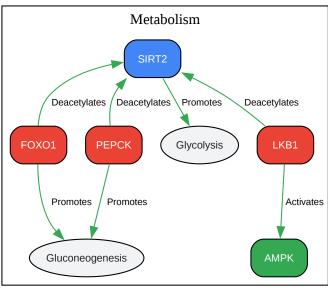
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Caption: SIRT2's role in regulating the cell cycle.

SIRT2 in Neurodegeneration and Metabolism







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Caption: SIRT2's dual role in neurodegeneration and metabolism.

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Methodological & Application





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